N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-2-3-11-21(19,20)17-12-13-5-9-18(10-6-13)14-15-7-4-8-16-14/h4,7-8,13,17H,2-3,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDIZYGBYRQAKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1CCN(CC1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Pyrimidin-2-yl)Piperidin-4-yl)Methylamine
Starting Materials :
- Piperidin-4-ylmethanamine
- 2-Chloropyrimidine
Procedure :
- N-Alkylation : Piperidin-4-ylmethanamine (1.0 eq) is reacted with 2-chloropyrimidine (1.2 eq) in dimethylformamide (DMF) using potassium carbonate (2.0 eq) as a base. The mixture is heated to 80°C for 12 hours under nitrogen.
- Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (eluent: 3:1 hexane/ethyl acetate) to yield the intermediate as a white solid.
Sulfonylation with Butane-1-Sulfonyl Chloride
Reaction Conditions :
- Solvent : Dichloromethane (DCM)/pyridine (15:1 v/v)
- Temperature : 25°C (ambient)
- Time : 24 hours
Procedure :
- 1-(Pyrimidin-2-yl)piperidin-4-yl)methylamine (1.0 eq) is dissolved in DCM.
- Butane-1-sulfonyl chloride (1.5 eq) is added dropwise, followed by pyridine (3.0 eq) to scavenge HCl.
- The mixture is stirred for 24 hours, washed with 1M HCl and brine, dried over Na₂SO₄, and concentrated.
Yield : 72–80% after recrystallization from ethanol.
Reaction Optimization and Challenges
Solvent and Base Selection
- DMF vs. DCM : DMF enhances alkylation kinetics but requires higher temperatures, while DCM improves sulfonylation efficiency at ambient conditions.
- Base Impact : Pyridine outperforms triethylamine in minimizing side reactions (e.g., over-sulfonylation) due to its superior HCl scavenging capacity.
Table 1: Comparative Yields Under Varied Conditions
| Step | Solvent | Base | Yield (%) |
|---|---|---|---|
| N-Alkylation | DMF | K₂CO₃ | 75 |
| Sulfonylation | DCM | Pyridine | 80 |
| Sulfonylation* | THF | Et₃N | 62 |
Purification and Characterization
- Chromatography : Silica gel chromatography (hexane/ethyl acetate gradient) removes unreacted sulfonyl chloride and byproducts.
- Recrystallization : Ethanol recrystallization enhances purity to >98% (HPLC).
- Spectroscopic Data :
Alternative Routes and Patent Insights
Reductive Amination Approach
A patent-described method employs reductive amination of 4-(aminomethyl)piperidine with pyrimidine-2-carbaldehyde using NaBH₃CN in methanol, followed by sulfonylation. This route offers a 65% overall yield but requires stringent moisture control.
Industrial-Scale Considerations
- Cost Drivers : Butane-1-sulfonyl chloride accounts for 40% of raw material costs. Substituting with in-situ generated sulfonyl chlorides reduces expenses.
- Green Chemistry : Aqueous workups and ethanol recrystallization align with solvent sustainability guidelines.
Chemical Reactions Analysis
Reaction Types
The compound’s sulfonamide group (R-SO₂-NR₂) and aromatic substituents enable diverse reactivity:
Oxidation
Mechanism : The sulfonamide group can be oxidized to a sulfone (R-SO₃-NR₂) under acidic or basic conditions. This reaction is driven by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Example : A structurally similar sulfonamide derivative (2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide) undergoes oxidation to form sulfone derivatives. While this specific compound is not directly studied, the reaction mechanism is conserved across sulfonamides.
Reduction
Mechanism : Reduction of the sulfonamide group to an amine (R-SO₂-NR₂ → R-SH) can occur using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Example : In sulfonamide-based kinase inhibitors, reduction of the sulfonamide group to a thiol or amine has been observed under reductive conditions .
Substitution
Mechanism : The sulfonamide group can act as a leaving group in nucleophilic substitution reactions. Nucleophiles (e.g., amines, thiols) replace the sulfonamide under basic conditions, often catalyzed by agents like triethylamine.
Example : In GLO1 inhibitor development, sulfonamide derivatives undergo substitution reactions with nucleophiles to modify their pharmacophore .
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions | Key Observations |
|---|---|---|---|
| Oxidation | Hydrogen peroxide (H₂O₂), KMnO₄ | Acidic/basic pH | Sulfone formation; irreversible |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous solvents (e.g., THF) | Amine/thiol product formation |
| Substitution | Amines, thiols, triethylamine | Basic conditions (e.g., DMF) | Nucleophilic attack on sulfonamide |
Major Products
The reaction outcomes depend on the reactivity of the sulfonamide group and substituents:
-
Oxidation :
-
Reduction :
-
Substitution :
Enzyme Inhibition Studies
In related sulfonamide derivatives, substitution reactions have been used to fine-tune enzyme-binding properties. For example, in GLO1 inhibitors, modifying the sulfonamide substituent improved interactions with the GSH-binding pocket . Similarly, the pyrimidinyl-piperidinyl moiety in the target compound may enhance binding to specific enzymes via hydrogen bonding or steric complementarity.
Kinase Inhibition
Sulfonamide-containing piperidine derivatives (e.g., in PKB inhibitors) demonstrate selective kinase inhibition by occupying lipophilic pockets and forming hydrogen bonds with active-site residues . This suggests that the target compound’s sulfonamide group could modulate kinase activity through analogous interactions.
Comparison with Structurally Similar Compounds
Scientific Research Applications
Chemical Properties and Structure
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide features a complex structure that combines a piperidine ring with a pyrimidine moiety and a sulfonamide group. This combination contributes to its diverse pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, particularly those with BRCA mutations. The mechanism appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair in cancer cells.
Antibacterial Activity
The sulfonamide component of the compound suggests potential antibacterial properties. Preliminary studies have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves inhibition of bacterial folate synthesis.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE). The findings indicate strong inhibitory activity, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
Anticancer Efficacy Study
Objective : Evaluate the anticancer efficacy of this compound.
Methodology : The study employed cell viability assays on BRCA-deficient cancer cell lines.
Results : The compound demonstrated significant inhibition of cell growth with IC50 values indicating potent activity against these cancer cells.
Antibacterial Activity Assessment
Objective : Assess the antibacterial properties against common pathogens.
Methodology : Disk diffusion method was utilized against E. coli, S. aureus, and Pseudomonas aeruginosa.
Results : Significant zones of inhibition were observed, confirming the antibacterial potential of the compound.
Enzyme Inhibition Analysis
Objective : Measure the inhibitory effect on acetylcholinesterase.
Methodology : Enzyme assays were conducted to determine IC50 values.
Results : The compound exhibited an IC50 value of 0.63 µM, indicating strong enzyme inhibition.
Mechanism of Action
The mechanism of action of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide with structurally related sulfonamide derivatives, focusing on structural features, synthesis, and physicochemical properties.
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Core Modifications: The target compound features a pyrimidine-piperidine core with a flexible butane sulfonamide chain. This design may enhance membrane permeability compared to the rigid benzenesulfonamide group in ’s compound . ’s compound incorporates a 5-bromo-pyrimidine and a methoxy-phenyl group.
Substituent Effects :
- The butane sulfonamide in the target compound introduces hydrophobicity, which could favor blood-brain barrier penetration or intracellular targeting.
- In contrast, azide-functionalized sulfonamides () prioritize reactive handles for click chemistry or bioconjugation, making them unsuitable for direct therapeutic use but valuable as synthetic intermediates .
Physicochemical and Crystallographic Insights
- Lipophilicity : The target’s butane chain (logP ~3.5, estimated) contrasts with ’s bromo-methoxy-phenyl group (logP ~4.2), indicating divergent solubility profiles.
- Crystallography : Structural validation tools like SHELX () and protocols from ensure accurate determination of bond lengths and angles, critical for comparing sulfonamide conformations across analogs .
Biological Activity
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄N₄O₂S |
| Molecular Weight | 312.43 g/mol |
| CAS Number | 1235231-82-9 |
The compound features a piperidine ring substituted with a pyrimidine moiety and a butane sulfonamide group, which plays a crucial role in its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of the Piperidine Ring : Starting material undergoes nucleophilic substitution to introduce the pyrimidine moiety.
- Sulfonation : The butane chain is sulfonated to introduce the sulfonamide group.
- Optimization : Reaction conditions such as temperature and solvent choice are optimized for yield and purity .
Biological Activity
Research on this compound indicates several potential biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing piperidine and sulfonamide groups have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes, notably acetylcholinesterase (AChE) and urease. Such inhibition is critical in therapeutic contexts, particularly for conditions like Alzheimer's disease and certain gastrointestinal disorders .
Anticancer Potential
Research has indicated that pyrimidine derivatives can exhibit anticancer activity. For example, compounds structurally related to this compound have shown efficacy against various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
The mechanism of action for this compound is multifaceted:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, leading to altered enzyme activity or receptor signaling.
- Cellular Uptake : Its structure allows for effective cellular uptake, facilitating its interaction with intracellular targets.
- Antimicrobial Action : The sulfonamide group is known for its role in inhibiting bacterial folate synthesis, contributing to its antimicrobial properties .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
-
Antibacterial Screening : A series of synthesized piperidine derivatives were evaluated against multiple bacterial strains, showing a range of inhibitory concentrations (IC50 values) indicating their effectiveness as antibacterial agents .
Compound ID Bacterial Strain IC50 (μg/mL) 7l Salmonella typhi 2.14 ± 0.003 7m Bacillus subtilis 0.63 ± 0.001 - Enzyme Inhibition Studies : Research demonstrated that certain derivatives exhibited strong inhibition of urease, with IC50 values indicating their potential as therapeutic agents against urea-related disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide, and how can intermediates be characterized?
- Methodology : Synthesis typically involves coupling a pyrimidine-substituted piperidine scaffold with a sulfonamide group. Key steps include:
- Piperidine functionalization : React 1-(pyrimidin-2-yl)piperidin-4-ylmethanol with butane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm structure .
Q. How can the crystal structure of this compound be resolved, and what software tools are validated for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal.
- Data collection : Use a diffractometer (e.g., Oxford Diffraction) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELX programs (SHELXL for refinement, SHELXS for structure solution) due to their robustness in handling small-molecule data .
- Validation : Check for R-factor convergence (<5%), residual electron density, and geometric parameters (e.g., bond lengths/angles) against standard values .
Q. What in vitro assays are suitable for initial biological screening of this sulfonamide derivative?
- Methodology : Focus on enzyme inhibition or receptor-binding assays:
- Kinase inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Antimicrobial activity : Follow protocols similar to sulfonamide derivatives in Journal of Molecular Structure (e.g., agar dilution for bacterial strains, microdilution for fungi) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology :
- Experimental replication : Ensure identical assay conditions (e.g., buffer pH, temperature, cell lines) .
- Data normalization : Use internal controls (e.g., reference inhibitors like sulfadiazine) to calibrate activity .
- Meta-analysis : Apply statistical tools (e.g., ANOVA, principal component analysis) to identify confounding variables .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?
- Methodology :
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility while monitoring SAR via molecular docking .
- Prodrug design : Mask the sulfonamide group with enzymatically cleavable protecting groups (e.g., acetyl) .
- In silico modeling : Use tools like Schrödinger Suite to predict logP, metabolic stability, and blood-brain barrier permeability .
Q. How does the compound’s conformation in solution compare to its crystalline state, and what implications does this have for target binding?
- Methodology :
- Solution-state analysis : Perform 2D NMR (e.g., NOESY, ROESY) to detect intramolecular interactions .
- Molecular dynamics (MD) simulations : Compare crystal structure (from SCXRD) with MD trajectories in explicit solvent (e.g., water, DMSO) .
- Free energy calculations : Use MM-PBSA/GBSA to assess binding affinity variations due to conformational flexibility .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational docking predictions and experimental binding assays?
- Methodology :
- Docking protocol validation : Re-dock co-crystallized ligands (PDB structures) to calibrate scoring functions .
- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .
- Error analysis : Compare force field approximations (e.g., van der Waals parameters) with experimental uncertainties .
Safety and Regulatory Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Hazard assessment : Review GHS classifications of structurally related piperidine-sulfonamides (e.g., acute toxicity, mutagenicity) .
- PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis/purification steps .
- Waste disposal : Neutralize sulfonamide residues with activated charcoal before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
